molecular formula C25H30ClNO5 B1264766 Clemastinefumarate

Clemastinefumarate

Numéro de catalogue: B1264766
Poids moléculaire: 460 g/mol
Clé InChI: PMGQWSIVQFOFOQ-BDUVBVHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clemastinefumarate is a useful research compound. Its molecular formula is C25H30ClNO5 and its molecular weight is 460 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Multiple Sclerosis

Clemastine fumarate has garnered attention as a potential treatment for multiple sclerosis (MS), a disease characterized by the degeneration of myelin sheaths surrounding nerve fibers. Key findings from clinical studies include:

  • A randomized controlled trial (ReBUILD) demonstrated that clemastine fumarate significantly reduced latency delays in visual-evoked potentials in patients with chronic demyelinating optic neuropathy .
  • The treatment was associated with a 1.7 ms reduction in latency delay per eye (p=0.0048), indicating improved myelination .
  • Ongoing trials are investigating its efficacy in promoting myelin repair and improving neurological function in MS patients .

Neuroprotective Effects

Recent studies have highlighted clemastine's neuroprotective properties, particularly in neonatal brain injuries:

  • Research indicates that clemastine fumarate may mitigate white matter injury in preterm infants and protect against hypoxia-ischemia induced brain injury .
  • The fumarate component has shown immune-modulatory properties that may restrict CNS infiltration during inflammatory processes .

Optic Neuritis and Visual Impairment

Clinical investigations are exploring clemastine's ability to enhance vision recovery in patients suffering from optic neuritis, often associated with MS. Preliminary results suggest potential improvements in visual function following treatment .

Late-life Depression

Investigations are underway to assess whether clemastine can enhance cognitive functions and improve the effectiveness of antidepressants in older adults experiencing depression .

Cardiovascular Applications

A study is examining the role of clemastine fumarate in reducing allergic reactions during cardiovascular surgeries, suggesting its utility in perioperative care .

Safety Profile

Clemastine fumarate has a well-documented safety profile, having been used for over six decades for allergic conditions. Common side effects include dry mouth and throat, though serious adverse events are rare .

Summary of Clinical Trials

StudyFocusFindingsReference
ReBUILD TrialMS RemyelinationReduced latency delay by 1.7 ms/eye
Neonatal HI StudyNeuroprotectionMitigated brain injury effects
Optic Neuritis StudyVision RecoveryPotential improvement in visual function
Cardiovascular StudyAllergy ManagementReduced allergic reactions during surgery

Analyse Des Réactions Chimiques

Metabolic Transformation Pathways

Clemastine fumarate undergoes hepatic metabolism, primarily via demethylation and glucuronidation :

Metabolic Reactions:

PathwayEnzymes InvolvedMetabolites
Demethylation Cytochrome P450N-desmethyl clemastine
Glucuronidation UGT enzymesGlucuronide conjugates

Pharmacokinetic Notes :

  • Rapid gastrointestinal absorption .

  • Urinary excretion is the primary elimination route .

Solubility and Thermodynamic Behavior

Studies on clemastine fumarate’s solubility in supercritical CO₂ (ScCO₂) reveal pressure- and temperature-dependent behavior :

Solubility in ScCO₂ (308–338 K, 12–27 MPa):

Temperature (K)Pressure (MPa)Solubility (mole fraction ×10⁻⁶)
308121.61
338279.41

Thermodynamic Parameters :

  • Enthalpy of sublimation : 97.2 kJ/mol .

  • Enthalpy of solvation : -35.8 kJ/mol .

Modeling :

  • The Reddy–Garlapati density model best correlated experimental data (AARD = 7.57%) .

Solvent Interactions and Formulation Stability

Clemastine fumarate’s solubility varies significantly across solvents, impacting formulation design :

Solubility Profile:

SolventSolubility (mg/mL)
Ethanol0.1
DMSO2.5
PBS (pH 7.2)0.3

Stability Note : Aqueous solutions are stable for ≤24 hours .

Receptor Binding Dynamics

While not a classical chemical reaction, clemastine’s antagonism of the histamine H₁ receptor involves competitive binding:

  • Binding affinity : Ki = 0.26 nM for H₁ receptors .

  • Selectivity : >60-fold preference over muscarinic receptors (Ki = 16 nM) .

Propriétés

Formule moléculaire

C25H30ClNO5

Poids moléculaire

460 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;(2R)-2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21?;/m1./s1

Clé InChI

PMGQWSIVQFOFOQ-BDUVBVHRSA-N

SMILES isomérique

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O

SMILES canonique

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.